アセチルヒルジン(55-65) (硫酸化)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

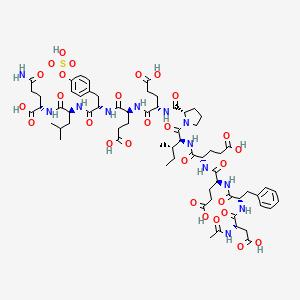

Acetyl-Hirudin (55-65) (sulfated): is a polypeptide fragment derived from hirudin, a natural thrombin inhibitor with anticoagulant properties. Hirudin is secreted by the salivary glands of the medicinal leech, Hirudo medicinalis. The acetylated and sulfated form of this fragment enhances its biological activity, making it a valuable compound in scientific research .

科学的研究の応用

Acetyl-Hirudin (55-65) (sulfated) has a wide range of applications in scientific research:

Chemistry: Used in peptide screening and as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in blood coagulation and as a tool for studying thrombin inhibition.

Medicine: Potential therapeutic applications in preventing thrombosis and other coagulation disorders.

Industry: Utilized in the development of anticoagulant drugs and diagnostic assays.

作用機序

Target of Action

The primary target of Acetyl-Hirudin (55-65) (sulfated) is thrombin-rHCII (L444R) . Thrombin is a key enzyme in the coagulation cascade, playing a crucial role in the regulation of blood clotting. rHCII (L444R) is a variant of heparin cofactor II, a serine protease inhibitor (serpin) that inhibits thrombin .

Biochemical Pathways

The compound’s interaction with thrombin-rHCII (L444R) affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting thrombin, Acetyl-Hirudin (55-65) (sulfated) prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation .

Result of Action

The result of Acetyl-Hirudin (55-65) (sulfated)'s action is the inhibition of blood coagulation. By binding to and inhibiting thrombin, it prevents the formation of fibrin, thereby reducing the formation of blood clots .

生化学分析

Biochemical Properties

Acetyl-Hirudin (55-65) (sulfated) plays a crucial role in biochemical reactions, primarily due to its ability to inhibit thrombin, an enzyme involved in blood coagulation. The compound interacts with thrombin by binding to its active site, thereby preventing the conversion of fibrinogen to fibrin, a key step in the formation of blood clots . This interaction is highly specific and potent, making Acetyl-Hirudin (55-65) (sulfated) an effective anticoagulant. Additionally, the sulfation of the tyrosine residue enhances its binding affinity and inhibitory activity .

Cellular Effects

Acetyl-Hirudin (55-65) (sulfated) exerts significant effects on various cell types and cellular processes. In endothelial cells, it has been shown to inhibit thrombin-induced cell proliferation and migration, which are critical steps in angiogenesis and wound healing . Furthermore, Acetyl-Hirudin (55-65) (sulfated) influences cell signaling pathways by modulating the activity of protease-activated receptors (PARs), which are activated by thrombin . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and behavior.

Molecular Mechanism

The molecular mechanism of Acetyl-Hirudin (55-65) (sulfated) involves its binding to thrombin’s active site, thereby inhibiting its enzymatic activity . This binding is facilitated by the sulfated tyrosine residue, which enhances the interaction with thrombin. The inhibition of thrombin prevents the cleavage of fibrinogen to fibrin, thereby blocking the formation of blood clots . Additionally, Acetyl-Hirudin (55-65) (sulfated) can inhibit other thrombin-mediated processes, such as platelet activation and aggregation, further contributing to its anticoagulant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetyl-Hirudin (55-65) (sulfated) have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under harsh conditions . In vitro studies have shown that the anticoagulant effects of Acetyl-Hirudin (55-65) (sulfated) can persist for several hours, depending on the concentration and experimental conditions . Long-term effects on cellular function have also been noted, with prolonged exposure leading to sustained inhibition of thrombin activity and associated cellular processes .

Dosage Effects in Animal Models

The effects of Acetyl-Hirudin (55-65) (sulfated) vary with different dosages in animal models. At low doses, the compound effectively inhibits thrombin activity without causing significant adverse effects . At higher doses, toxic effects such as bleeding and impaired wound healing have been observed . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to balance efficacy and safety .

Metabolic Pathways

Acetyl-Hirudin (55-65) (sulfated) is involved in metabolic pathways related to its anticoagulant activity. The compound interacts with thrombin and other coagulation factors, modulating their activity and affecting the overall coagulation cascade . Enzymes such as carboxypeptidase Y can degrade Acetyl-Hirudin (55-65) (sulfated), leading to the loss of its inhibitory activity . This degradation process is an important consideration in the pharmacokinetics and bioavailability of the compound .

Transport and Distribution

Within cells and tissues, Acetyl-Hirudin (55-65) (sulfated) is transported and distributed through interactions with various transporters and binding proteins . The compound can bind to plasma proteins, which may influence its distribution and localization . Additionally, its sulfated tyrosine residue may facilitate interactions with cell surface receptors and transporters, affecting its cellular uptake and accumulation .

Subcellular Localization

Acetyl-Hirudin (55-65) (sulfated) is localized to specific subcellular compartments, where it exerts its activity . The compound can be found in the cytoplasm and on the cell surface, particularly in regions where thrombin is active . Post-translational modifications, such as sulfation, play a role in directing Acetyl-Hirudin (55-65) (sulfated) to these specific compartments, enhancing its inhibitory effects on thrombin .

準備方法

Synthetic Routes and Reaction Conditions: Acetyl-Hirudin (55-65) (sulfated) is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The sulfation of tyrosine residues is achieved using sulfur trioxide-pyridine complex in anhydrous conditions .

Industrial Production Methods: While specific industrial production methods for Acetyl-Hirudin (55-65) (sulfated) are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS, with optimizations for yield, purity, and cost-effectiveness .

化学反応の分析

Types of Reactions: Acetyl-Hirudin (55-65) (sulfated) primarily undergoes peptide bond formation and sulfation reactions during its synthesis. It can also participate in hydrolysis and oxidation reactions under specific conditions .

Common Reagents and Conditions:

Peptide Bond Formation: Fmoc-protected amino acids, HBTU (coupling reagent), DIPEA (base), DMF (solvent).

Sulfation: Sulfur trioxide-pyridine complex, anhydrous conditions.

Hydrolysis: Acidic or basic conditions.

Oxidation: Mild oxidizing agents like hydrogen peroxide.

Major Products: The major product of these reactions is the fully synthesized and sulfated Acetyl-Hirudin (55-65) peptide, which retains its biological activity as a thrombin inhibitor .

類似化合物との比較

Hirudin (55-65) (sulfated): A non-acetylated form with similar anticoagulant properties.

Desirudin: A recombinant hirudin derivative used clinically as an anticoagulant.

Bivalirudin: A synthetic peptide that acts as a direct thrombin inhibitor.

Uniqueness: Acetyl-Hirudin (55-65) (sulfated) is unique due to its acetylation and sulfation, which enhance its biological activity and stability compared to non-modified forms. These modifications make it a valuable tool in research and potential therapeutic applications .

特性

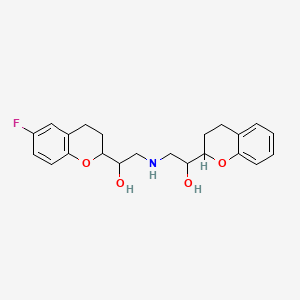

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H92N12O28S/c1-6-34(4)55(77-59(94)42(22-27-53(87)88)70-56(91)39(19-24-50(81)82)71-61(96)45(30-36-11-8-7-9-12-36)76-63(98)47(32-54(89)90)68-35(5)79)65(100)78-28-10-13-48(78)64(99)72-41(21-26-52(85)86)57(92)69-40(20-25-51(83)84)58(93)75-46(31-37-14-16-38(17-15-37)106-107(103,104)105)62(97)74-44(29-33(2)3)60(95)73-43(66(101)102)18-23-49(67)80/h7-9,11-12,14-17,33-34,39-48,55H,6,10,13,18-32H2,1-5H3,(H2,67,80)(H,68,79)(H,69,92)(H,70,91)(H,71,96)(H,72,99)(H,73,95)(H,74,97)(H,75,93)(H,76,98)(H,77,94)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,101,102)(H,103,104,105)/t34-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEZWCXOVQVWOA-XALAVQSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H92N12O28S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1533.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589136.png)

![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589137.png)

![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)

![9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide](/img/structure/B589144.png)